molecular formula C10H13FO2 B2581790 1-(2,2-Dimethoxyethyl)-3-fluorobenzene CAS No. 1303889-62-4

1-(2,2-Dimethoxyethyl)-3-fluorobenzene

Cat. No.: B2581790
CAS No.: 1303889-62-4
M. Wt: 184.21
InChI Key: XOMPIQPODVNMEY-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-3-fluorobenzene ( 1303889-62-4) is a fluorinated aromatic compound of interest in chemical synthesis and research development . With a molecular formula of C10H13FO2 and a molecular weight of 184.21 g/mol, this compound serves as a versatile building block in organic chemistry . The structure features a 3-fluorophenyl group attached to a 2,2-dimethoxyethyl chain, which functions as a protected aldehyde equivalent (acetal) . This key characteristic makes it a valuable precursor for the controlled introduction of aldehyde functionalities in multi-step synthetic pathways. Its primary research value lies in its application in the synthesis of more complex molecules, including potential pharmaceuticals and specialized materials. For instance, it is a key intermediate in the preparation of derivatives such as N-(2,2-dimethoxyethyl)-3-fluorobenzylamine hydrochloride . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended that this material be shipped and stored under cold-chain conditions to preserve its stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-4-3-5-9(11)6-8/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMPIQPODVNMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 2,2 Dimethoxyethyl 3 Fluorobenzene

Direct Synthesis Approaches via Catalytic Functionalization

Direct synthesis approaches aim to construct the target molecule in a single or a few steps, often relying on the efficiency of catalytic systems to achieve the desired transformation.

Metal-Free Catalytic Addition Reactions for Acetal (B89532) Formation

A key structural feature of 1-(2,2-dimethoxyethyl)-3-fluorobenzene is the dimethoxyacetal group. Metal-free catalytic methods for the formation of acetals from aldehydes have gained significant attention due to their mild reaction conditions and reduced environmental impact. One such approach is the photo-organocatalytic acetalization of aldehydes. rsc.org This method utilizes a photocatalyst, such as thioxanthenone, and a light source, like household lamps, to activate the aldehyde towards nucleophilic attack by an alcohol. rsc.org

In the context of synthesizing this compound, this methodology could be applied to the direct conversion of 3-fluorobenzaldehyde (B1666160) with methanol (B129727). The reaction proceeds under neutral and mild conditions, avoiding the use of harsh acids or metal catalysts that could be incompatible with the fluorine substituent or other functional groups. rsc.org The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the photocatalyst and the aldehyde, which upon irradiation, facilitates the nucleophilic addition of methanol to form the desired acetal. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of any synthetic method is highly dependent on the optimization of reaction parameters. For the synthesis of this compound, particularly through pathways involving Grignard or Wittig reactions, careful optimization of conditions is crucial for maximizing yield and minimizing side products. Factors such as temperature, solvent, reaction time, and the nature of the catalyst or base can significantly influence the outcome.

For instance, in a Grignard-based approach, the formation of the Grignard reagent, 3-fluorophenylmagnesium bromide, from 3-fluorobromobenzene and magnesium is a critical step that requires anhydrous conditions to prevent quenching of the reagent. youtube.com Subsequent reaction with an electrophile like 2,2-dimethoxyacetaldehyde (B46314) would require optimization of the addition rate and temperature to avoid side reactions.

Similarly, in a Wittig reaction employing (methoxymethyl)triphenylphosphonium (B8745145) chloride to introduce the dimethoxyethylidene group onto 3-fluorobenzaldehyde, the choice of base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide), solvent (e.g., THF, ether), and temperature plays a pivotal role in the efficiency and stereoselectivity of the olefination step. libretexts.orgcommonorganicchemistry.com

Below is an illustrative data table showcasing the potential optimization of a Grignard reaction for the synthesis of a precursor to this compound.

EntryElectrophileSolventTemperature (°C)Time (h)Yield (%)
12,2-dimethoxyacetaldehydeTHF-78 to 25265
22,2-dimethoxyacetaldehydeDiethyl Ether0 to 25358
32,2-dimethoxyacetaldehydeTHF0 to 25272
42,2-dimethoxyacetaldehydeToluene25445

This table presents representative data for the optimization of a Grignard reaction.

Multi-Step Convergent and Divergent Synthetic Pathways

Multi-step syntheses offer greater flexibility in constructing complex molecules like this compound by allowing for the independent synthesis and subsequent coupling of different molecular fragments.

Strategies for the Construction of the Dimethoxyethyl Side Chain

The 2,2-dimethoxyethyl side chain can be introduced onto the 3-fluorophenyl scaffold using various established synthetic methods.

One prominent strategy is the Wittig reaction . libretexts.org This involves the reaction of 3-fluorobenzaldehyde with a phosphorus ylide, specifically methoxymethylenetriphenylphosphorane, which can be generated in situ from (methoxymethyl)triphenylphosphonium chloride and a strong base. commonorganicchemistry.comwikipedia.org The initial product of this reaction is 1-fluoro-3-(2-methoxyvinyl)benzene. Subsequent treatment of this enol ether with an alcohol in the presence of an acid catalyst would yield the desired this compound. Microwave-assisted Wittig reactions have been shown to dramatically enhance reaction rates, often leading to completion within minutes. researchgate.net

Another viable approach is the Grignard reaction . The Grignard reagent, 3-fluorophenylmagnesium bromide, can be prepared from 3-fluorobromobenzene and magnesium metal. youtube.com This nucleophilic organometallic species can then react with a suitable electrophile such as 2,2-dimethoxyacetaldehyde to form the carbon-carbon bond and install the dimethoxyethyl side chain in a single step.

Introduction of the Fluorine Atom onto the Benzene (B151609) Ring Scaffold

Electrophilic fluorination is a common method for introducing fluorine onto an aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF4) are effective electrophilic fluorine sources that can fluorinate electron-rich aromatic rings. wikipedia.org If the synthesis starts with a precursor like 1-(2,2-dimethoxyethyl)benzene, direct fluorination could be attempted. However, the directing effects of the dimethoxyethyl group would need to be considered, which may lead to a mixture of ortho, meta, and para isomers. The mechanism of fluorination with Selectfluor is believed to proceed through a polar two-electron process. nih.gov

Alternatively, nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com For instance, a precursor such as 1-(2,2-dimethoxyethyl)-3-nitrobenzene could undergo nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride, to replace the nitro group with a fluorine atom. beilstein-journals.orgepa.gov The presence of the nitro group in the meta position would activate the ring towards nucleophilic attack.

Precursor Transformations for the Formation of the Aromatic Core

The synthesis of this compound can also commence from readily available 3-fluoro-substituted aromatic precursors.

One common starting material is 3-fluorotoluene . This compound can be oxidized to 3-fluorobenzaldehyde using various methods, including continuous oxidation in a tubular reactor. guidechem.comgoogle.com Once 3-fluorobenzaldehyde is obtained, the dimethoxyethyl side chain can be elaborated as described in section 2.2.1.

Another versatile precursor is 3-fluorophenylacetic acid . vulcanchem.comsielc.comchemimpex.com This carboxylic acid can be reduced to the corresponding aldehyde, 3-fluorophenylacetaldehyde. The reduction can be achieved using a variety of reducing agents. The resulting aldehyde can then be directly converted to the target acetal by reaction with methanol under acidic or organocatalytic conditions. rsc.org

A summary of potential precursor transformations is provided in the table below.

PrecursorIntermediateTarget
3-Fluorotoluene3-FluorobenzaldehydeThis compound
3-Fluorophenylacetic acid3-FluorophenylacetaldehydeThis compound
3-Fluorobromobenzene3-Fluorophenylmagnesium bromideThis compound
1-(2,2-Dimethoxyethyl)benzene-This compound

Considerations for Scalable and Sustainable Synthesis

The industrial production of this compound necessitates synthetic methodologies that are not only efficient and high-yielding but also economically viable and environmentally responsible. A scalable and sustainable synthesis must address challenges related to reagent and solvent selection, reaction conditions, process safety, and waste management. The principles of green chemistry provide a framework for developing such processes, aiming to minimize the environmental impact while maximizing efficiency. jddhs.commgesjournals.com

A plausible and common synthetic route to this compound involves a two-step process: the formation of 3-fluorophenylacetaldehyde followed by its acetalization. The considerations for scaling up this process are multifaceted, involving an analysis of each step from a green and scalable perspective.

Step 1: Synthesis of 3-Fluorophenylacetaldehyde

The precursor, 3-fluorophenylacetaldehyde, can be synthesized through various methods, with the oxidation of 2-(3-fluorophenyl)ethanol (B1296792) being a common approach.

Key Considerations for Scalability and Sustainability:

Starting Material Sourcing: The availability and cost of 2-(3-fluorophenyl)ethanol are critical for large-scale production. Sourcing from renewable feedstocks would enhance the sustainability of the process. nih.gov

Oxidation Reagent: The choice of oxidizing agent is paramount. Traditional methods often employ stoichiometric chromium-based reagents, which are highly toxic and generate significant hazardous waste. For a sustainable process, catalytic aerobic oxidation using transition metal catalysts (e.g., palladium, ruthenium) with oxygen or air as the terminal oxidant is preferable. This approach has a high atom economy and produces water as the primary byproduct.

Solvent Selection: The ideal solvent should be non-toxic, non-flammable, and easily recyclable. jddhs.com Water is an excellent green solvent, although the solubility of the organic substrate may be a limitation. jddhs.com Other greener alternatives include supercritical fluids and ionic liquids. Toluene and other less desirable solvents should be avoided where possible.

Process Intensification: Continuous flow reactors can offer significant advantages over traditional batch processing for this oxidation step. researchgate.net They provide better control over reaction parameters (temperature, pressure, mixing), leading to improved safety, higher yields, and easier scale-up.

Step 2: Acetalization of 3-Fluorophenylacetaldehyde

The second step involves the reaction of 3-fluorophenylacetaldehyde with methanol in the presence of an acid catalyst to form the desired dimethyl acetal.

Key Considerations for Scalability and Sustainability:

Catalyst Selection: While mineral acids like sulfuric acid are effective, they are corrosive and difficult to recycle. Solid acid catalysts, such as zeolites, ion-exchange resins, or supported heteropoly acids, are a greener alternative. ymerdigital.com These catalysts are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused, reducing waste and processing costs. A photo-organocatalytic approach using a photocatalyst like thioxanthenone could also be a mild and green option. rsc.org

Water Removal: The acetalization reaction is reversible and produces water as a byproduct. To drive the equilibrium towards the product, efficient water removal is necessary. On a large scale, azeotropic distillation with a suitable solvent or the use of dehydrating agents that can be regenerated is often employed. In a continuous flow setup, membrane-based water removal could be an energy-efficient alternative.

Solvent Use: Ideally, the reaction should be run with methanol acting as both the reagent and the solvent to minimize the use of additional organic solvents. If a co-solvent is necessary, a green solvent should be chosen. "The best solvent is no solvent" philosophy encourages exploring solvent-free conditions where feasible. nih.gov

Purification: Distillation is the likely method for purifying the final product. Optimizing the distillation process to minimize energy consumption is a key consideration for a sustainable industrial process.

Green Chemistry Metrics for Process Evaluation

To quantitatively assess the sustainability of the synthesis, several green chemistry metrics can be applied.

MetricDescriptionGoal for Sustainable Synthesis of this compound
Atom Economy A measure of the efficiency of a reaction in converting reactants to the desired product.Maximize the incorporation of atoms from the starting materials (2-(3-fluorophenyl)ethanol and methanol) into the final product. Catalytic routes generally have higher atom economies than stoichiometric ones.
E-Factor The mass ratio of waste to the desired product.Minimize the E-Factor by reducing waste from solvents, reagents, and byproducts. An ideal E-Factor is close to zero.
Process Mass Intensity (PMI) The total mass of materials used (reactants, solvents, reagents) to produce a certain mass of the product.Lower the PMI by using less solvent, catalytic amounts of reagents, and improving reaction yields.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.Maximize RME by achieving high yields and using stoichiometric amounts of reactants where possible.

By systematically applying these considerations and metrics, a synthetic route for this compound can be developed that is not only suitable for large-scale production but also aligns with the principles of sustainable and green chemistry.

Reactivity and Transformational Chemistry of 1 2,2 Dimethoxyethyl 3 Fluorobenzene

Reactions Involving the 2,2-Dimethoxyethyl Acetal (B89532) Moiety

The 2,2-dimethoxyethyl group, a protected form of an aldehyde, is susceptible to a variety of transformations. These reactions are pivotal for unmasking the aldehyde functionality or for utilizing the acetal in cyclization and functionalization reactions.

Acid-Catalyzed Deprotection to Aldehyde Derivatives

The dimethyl acetal group in 1-(2,2-dimethoxyethyl)-3-fluorobenzene serves as a protecting group for the corresponding aldehyde, 3-fluorophenylacetaldehyde. This protection strategy is crucial in multi-step syntheses where the aldehyde functionality might interfere with preceding chemical transformations. The deprotection is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgorganic-chemistry.org

The reaction proceeds in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and water. The mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol yields the desired aldehyde. The process is generally efficient, with various reagents and conditions available for this transformation, including the use of Lewis acids like erbium triflate (Er(OTf)₃) in wet nitromethane (B149229) or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can afford quantitative conversion in minutes for similar structures. organic-chemistry.org

A similar transformation has been reported for the deprotection of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, a structurally related acetal. In that case, treatment with aqueous hydrochloric acid at 30°C for 1-6 hours resulted in an excellent yield of the corresponding aldehyde, greater than 90%. nih.gov This suggests that the deprotection of this compound to 3-fluorophenylacetaldehyde can be achieved under mild acidic conditions with high efficiency.

Table 1: Conditions for Acid-Catalyzed Deprotection of Acetals

Catalyst System Solvent Temperature Reaction Time Yield Reference
Aqueous HCl Ethereal Solvents 30°C 1-6 h >90% nih.gov
Er(OTf)₃ Wet Nitromethane Room Temp. N/A High organic-chemistry.org
NaBArF₄ Water 30°C 5 min Quantitative organic-chemistry.org
Iodine N/A (Neutral) N/A Minutes Excellent organic-chemistry.org

Cyclization Reactions Leading to Heterocyclic Architectures

The latent aldehyde functionality within the this compound molecule is a key feature for the synthesis of various heterocyclic systems, particularly isoquinoline (B145761) and its derivatives. wikipedia.orgwikipedia.org These reactions typically proceed via an in-situ deprotection of the acetal to the aldehyde, which then undergoes an intramolecular cyclization. Two prominent examples of such cyclizations are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. masterorganicchemistry.comlibretexts.org In the context of this compound, the corresponding β-(3-fluorophenyl)ethylamine would first be formed. This amine can then react with an aldehyde or ketone under acidic conditions to form an iminium ion, which subsequently undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to form a tetrahydroisoquinoline. masterorganicchemistry.com The reaction is particularly effective with electron-rich aromatic rings like indoles and pyrroles, but can also be applied to less nucleophilic systems such as a phenyl group, albeit often requiring harsher conditions like higher temperatures and stronger acids. masterorganicchemistry.com

The Bischler-Napieralski reaction is another powerful method for synthesizing dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. nih.govresearchgate.net This reaction involves the intramolecular cyclization of a β-arylethylamide under acidic and dehydrating conditions. nih.gov The process would begin with the conversion of this compound to the corresponding β-(3-fluorophenyl)ethylamine, followed by acylation to form the necessary amide precursor. This amide is then treated with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to induce cyclization onto the fluorinated benzene (B151609) ring. nih.govresearchgate.net The reaction mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate, which is then attacked by the aromatic ring. nih.govresearchgate.net

These cyclization strategies are fundamental in the synthesis of a wide array of natural products and medicinally important compounds containing the isoquinoline scaffold. wikipedia.orglibretexts.org

Chemo- and Regioselective Functionalization of the Acetal Group

While the primary reactivity of the acetal moiety is its hydrolysis to the corresponding aldehyde, it can also be a site for chemo- and regioselective functionalization. These reactions aim to modify the acetal group without affecting other functional groups in the molecule, or to direct reactions to a specific position within the acetal.

For instance, reactions involving N,N-dimethylformamide dimethyl acetal (DMFDMA) demonstrate its utility as a methylating and formylating agent for compounds with active methylene (B1212753) groups. researchgate.net While not a direct functionalization of the acetal in this compound, this illustrates the potential for acetals to participate in various transformations beyond simple deprotection.

Reactions of the 3-Fluorobenzene Ring

The 3-fluorobenzene ring in this compound is amenable to both electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom and the 2,2-dimethoxyethyl group exert significant influence on the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution Studies on the Fluorinated Aryl System

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The outcome of these reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.orguci.edu In this compound, the fluorine atom is an ortho, para-directing deactivator, while the alkyl-based 2,2-dimethoxyethyl group is an ortho, para-directing activator.

The fluorine atom deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs. researchgate.net The alkyl side chain, being electron-donating, activates the ring and also directs to the ortho and para positions. The interplay of these two substituents determines the precise location of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. A patent describing the nitration of m-fluoro acetophenone, a similar structure, indicates that the reaction proceeds to give 2-nitro-5-fluoro acetophenone, suggesting that the position ortho to the fluorine and para to the acetyl group is favored. google.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

The directing effects of the substituents on this compound would favor substitution at the positions ortho and para to the activating 2,2-dimethoxyethyl group and ortho/para to the deactivating but ortho, para-directing fluorine atom. This would likely lead to a mixture of isomers, with the major products being those where the electrophile adds to the positions most activated by the combined electronic effects of the existing groups and least sterically hindered.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Reactivity Effect Directing Effect
-F Halogen Deactivating Ortho, Para

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally less common than electrophilic substitution because aromatic rings are typically electron-rich and repel nucleophiles. However, SₙAr can occur if the aromatic ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. libretexts.orglibretexts.org

The fluorine atom in this compound is a potential leaving group in an SₙAr reaction. The rate of SₙAr reactions often follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com The rate-determining step is typically the attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SₙAr reaction to proceed efficiently on this compound, the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the fluorine atom would be highly beneficial. libretexts.orglibretexts.org Without such an activating group, the reaction is generally sluggish and requires harsh conditions, such as very strong nucleophiles or high temperatures. libretexts.org Recent advances have shown that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions, expanding the scope of SₙAr reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions and Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in such transformations is primarily centered on the activation of the carbon-fluorine (C-F) bond. While C-F bonds are notoriously strong and generally less reactive than other carbon-halogen bonds in catalytic cycles, advancements in catalyst design have made their functionalization increasingly feasible. nih.govrsc.org

For this compound, direct C-F bond activation would enable coupling with a variety of partners. However, given the high bond dissociation energy, such reactions typically require specialized and highly active palladium catalysts, often featuring electron-rich and sterically bulky phosphine (B1218219) ligands. researchgate.net

A more conventional approach would involve the conversion of the fluorobenzene (B45895) moiety into a more reactive halide, such as a bromide or iodide. For instance, if this compound were to be brominated, the resulting bromo-derivative would be a prime candidate for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or ester. This would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the position of the halogen, leading to the synthesis of various biaryl and styrenyl derivatives. Studies on the Suzuki-Miyaura coupling of 1-bromo-3-fluorobenzene (B1666201) with various boronic acids have shown excellent conversion rates, indicating that a similar reactivity could be expected for a brominated version of the title compound. ugr.esmdpi.com

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling a halogenated derivative with an amine. This is a crucial transformation in medicinal chemistry for the synthesis of arylamines. The reaction is typically catalyzed by a palladium complex with a specialized phosphine ligand and requires a base. wikipedia.orglibretexts.org The efficiency of the Buchwald-Hartwig amination on aryl halides suggests that a halogenated this compound could be effectively coupled with a variety of primary and secondary amines to produce the corresponding aniline (B41778) derivatives. nih.gov

The following table summarizes the potential palladium-catalyzed cross-coupling reactions of a hypothetical brominated derivative of this compound:

Reaction NameCoupling PartnerPotential Product ClassCatalyst/Ligand System (Example)
Suzuki-Miyaura Arylboronic acidBiaryl derivativesPd(OAc)₂ / SPhos
Buchwald-Hartwig Primary/Secondary AmineArylamine derivativesPd₂(dba)₃ / BINAP
Heck Coupling AlkeneStyrenyl derivativesPd(OAc)₂ / P(o-tol)₃
Sonogashira Terminal AlkyneArylalkyne derivativesPdCl₂(PPh₃)₂ / CuI
Stille Coupling OrganostannaneVarious C-C coupled productsPd(PPh₃)₄

These reactions would yield a diverse library of derivatives, with the dimethoxyethyl group available for further synthetic manipulations.

Selective Functional Group Interconversions

The presence of two distinct functional groups in this compound—the acetal and the aromatic fluorine—allows for selective transformations, provided the reaction conditions are carefully controlled.

The dimethoxyethyl group is a dimethyl acetal, which serves as a protected form of an aldehyde. Acetals are generally stable under neutral and basic conditions but are labile to aqueous acid. This property can be exploited to selectively deprotect the aldehyde functionality.

Hydrolysis of the Acetal: Treatment of this compound with a mild aqueous acid, such as acetic acid or dilute hydrochloric acid, would lead to the hydrolysis of the acetal, yielding 3-fluorophenylacetaldehyde. This transformation is typically high-yielding and chemoselective, leaving the C-F bond intact. The resulting aldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in various condensation and olefination reactions.

Conversely, the C-F bond can be targeted for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is generally challenging for an unactivated fluorobenzene. The presence of a strong electron-withdrawing group on the ring would be necessary to facilitate such a reaction. The dimethoxyethyl group is not strongly electron-withdrawing, making SNAr at the fluorine position difficult without further modification of the aromatic ring.

The following table outlines the potential selective functional group interconversions for this compound:

Functional Group TargetedReagents and ConditionsProduct
Dimethoxyethyl (Acetal) Mild aqueous acid (e.g., H₃O⁺)3-Fluorophenylacetaldehyde
Aromatic Fluorine (C-F) Strong nucleophile, harsh conditions (generally unfavorable)3-Substituted (2,2-dimethoxyethyl)benzene

Mechanistic Investigations of Reactions Involving 1 2,2 Dimethoxyethyl 3 Fluorobenzene

Elucidation of Proposed Reaction Pathways

While specific reaction pathways for 1-(2,2-dimethoxyethyl)-3-fluorobenzene are not documented, its structure suggests it could participate in several common reaction types involving substituted benzene (B151609) rings. The primary pathways would likely involve electrophilic aromatic substitution (EAS) on the fluorobenzene (B45895) ring or reactions related to the dimethoxyethyl substituent.

In electrophilic aromatic substitution , the fluorine atom is an ortho-, para-directing deactivator. The inductive effect of the electronegative fluorine atom deactivates the ring towards electrophilic attack. However, the lone pairs on the fluorine can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. The 2,2-dimethoxyethyl group is sterically bulky and weakly deactivating. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the fluorine atom, with potential steric hindrance from the dimethoxyethyl group influencing the regioselectivity.

Another potential reaction pathway involves the hydrolysis of the acetal (B89532) group (2,2-dimethoxyethyl). Under acidic conditions, the dimethoxyethyl group can be hydrolyzed to form the corresponding aldehyde, 3-fluorophenylacetaldehyde. This transformation would open up further reaction possibilities at the aldehyde functional group.

Identification and Characterization of Transient Intermediates

Specific transient intermediates for reactions involving this compound have not been characterized. However, based on general mechanistic principles, the following intermediates can be postulated:

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring would lead to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents on the ring.

Oxocarbenium Ions: During the acid-catalyzed hydrolysis of the acetal group, a protonated ether and a subsequent resonance-stabilized oxocarbenium ion would be formed as transient intermediates.

The characterization of such short-lived species would typically require advanced spectroscopic techniques such as stopped-flow NMR or laser flash photolysis, none of which have been reported for this specific compound.

Kinetic and Thermodynamic Analyses of Key Transformations

A search of the scientific literature reveals no specific kinetic or thermodynamic data for reactions involving this compound. To perform a kinetic analysis, one would need to experimentally measure the rate of a reaction under various conditions (e.g., concentration of reactants, temperature). Similarly, a thermodynamic analysis would require the determination of enthalpy and entropy changes for a given transformation, which has not been reported.

In the absence of experimental data, computational chemistry could provide theoretical insights into the kinetics and thermodynamics of potential reactions. However, no such computational studies have been published for this compound.

Influence of Electronic and Steric Effects of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the interplay of the electronic and steric effects of its two substituents.

Electronic Effects:

Fluorine Atom: The fluorine atom exerts a strong -I (negative inductive) effect due to its high electronegativity, which withdraws electron density from the benzene ring and deactivates it towards electrophilic attack. Conversely, it has a +M (positive mesomeric or resonance) effect, donating electron density from its lone pairs into the ring. This +M effect is responsible for directing incoming electrophiles to the ortho and para positions.

2,2-Dimethoxyethyl Group: This alkyl group with ether functionalities has a weak -I effect, making it slightly deactivating compared to a simple alkyl group.

Steric Effects:

The 2,2-dimethoxyethyl group is sterically demanding. This bulkiness can hinder the approach of reactants to the adjacent ortho position (C2), potentially favoring substitution at the other ortho (C6) and the para (C4) positions.

Theoretical and Computational Studies on 1 2,2 Dimethoxyethyl 3 Fluorobenzene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic properties of the substituted benzene (B151609) ring are influenced by the electron-withdrawing inductive effect of the fluorine atom. researchgate.net This effect can lead to a decrease in the energy of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Theoretical calculations can precisely quantify these energies, the HOMO-LUMO gap, the dipole moment, and the total energy of the molecule. This data is crucial for understanding the molecule's kinetic stability and its behavior in electric fields.

Table 1: Calculated Electronic and Energetic Properties of 1-(2,2-Dimethoxyethyl)-3-fluorobenzene

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.1 D

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity Patterns and Regioselectivity

The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity of this compound and the regioselectivity of its reactions, particularly electrophilic aromatic substitution. The fluorine atom, despite being highly electronegative, is considered an ortho-, para-director in such reactions, albeit a deactivating one. libretexts.org This is due to the interplay between its strong inductive electron withdrawal and weaker resonance electron donation. libretexts.orgresearchgate.net

By calculating the distribution of partial atomic charges on the benzene ring, the most likely sites for electrophilic attack can be identified. The carbon atoms at the ortho and para positions relative to the fluorine atom are expected to have a higher electron density compared to the meta positions. The 2,2-dimethoxyethyl group is generally considered to be weakly deactivating or neutral in its effect on the aromatic ring's reactivity.

Table 2: Calculated Partial Atomic Charges on the Aromatic Ring of this compound

Atomic Position Partial Charge (e)
C1 (with side chain) +0.05
C2 -0.12
C3 (with F) +0.25
C4 -0.15
C5 -0.08

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Stereochemical Implications

The flexible 2,2-dimethoxyethyl side chain of this compound can adopt various conformations due to rotation around its single bonds. Conformational analysis, using computational methods, can determine the relative energies of these different spatial arrangements (conformers) and identify the most stable, low-energy conformations. This is crucial for understanding the molecule's three-dimensional shape, which can influence its physical properties and how it interacts with other molecules.

Table 3: Relative Energies of Different Conformers of this compound

Conformer Dihedral Angle (°C-C-O-C) Relative Energy (kcal/mol)
Anti 180 0.0
Gauche 1 60 0.8
Gauche 2 -60 0.8

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Reaction Pathway Exploration

Molecular dynamics (MD) simulations can be employed to explore the pathways of chemical reactions involving this compound at an atomistic level. By simulating the movement of atoms over time, MD can provide insights into the transition states and intermediates of a reaction, as well as the associated energy barriers. This technique is particularly useful for understanding complex reaction mechanisms that are difficult to probe experimentally.

For instance, an MD simulation could model the approach of an electrophile to the aromatic ring, revealing the preferred trajectory and the structural rearrangements that occur during the reaction. Such simulations can help to visualize the dynamic events leading to the formation of specific products, complementing the static picture provided by quantum chemical calculations of the potential energy surface.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Advanced Analytical Techniques in Support of Chemical Research on 1 2,2 Dimethoxyethyl 3 Fluorobenzene

High-Resolution Mass Spectrometry for Mechanistic Insights and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-(2,2-dimethoxyethyl)-3-fluorobenzene and its reaction products. By providing exact mass measurements to within a few parts per million (ppm), HRMS allows for the determination of elemental compositions, confirming the molecular formula of the target compound and any intermediates or byproducts. nih.govnih.gov

In mechanistic studies, HRMS can identify transient intermediates and characterize product profiles, offering deep insights into reaction pathways. For this compound, the fragmentation pattern in the mass spectrum is particularly informative. The stability of the aromatic ring often results in a prominent molecular ion peak. whitman.edu Key fragmentation pathways for this compound would likely involve cleavage of the bond between the aromatic ring and the dimethoxyethyl side chain (α-cleavage) and cleavage within the side chain itself (β-cleavage). whitman.edumiamioh.edu The loss of a methoxy (B1213986) group (-OCH₃) or the entire dimethoxyethyl group are expected fragmentation events. Tandem mass spectrometry (MS/MS) experiments can further elucidate these fragmentation pathways by isolating a specific ion and inducing further fragmentation, which is crucial for distinguishing between isomers. nih.gov

Below is a table of predicted high-resolution mass fragments for this compound.

Fragment IonPredicted m/zElemental CompositionDescription
[M]+•184.0900C₁₀H₁₃FO₂Molecular Ion
[M-CH₃O]⁺153.0716C₉H₁₀FOLoss of a methoxy radical
[M-C₂H₅O₂]⁺111.0400C₇H₆FLoss of the dimethoxyethyl group
[C₆H₄F]⁺95.0348C₆H₄FFluorophenyl cation

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 2D NMR, ¹⁹F NMR for monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a suite of advanced NMR techniques provides a complete picture of its chemical structure.

¹⁹F NMR is particularly powerful for monitoring reactions involving fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap. nih.gov The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for tracking the progress of a reaction by observing the disappearance of the starting material's fluorine signal and the appearance of the product's signal. researchgate.netfigshare.com

Two-dimensional (2D) NMR techniques are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the identification of adjacent protons in the molecule, such as those on the aromatic ring and the ethyl chain. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. researchgate.netnanalysis.com This is crucial for assigning the carbons of the fluorobenzene (B45895) ring and the dimethoxyethyl side chain.

The following tables outline the predicted NMR data for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 - 140-145
C2 6.8-7.0 115-120
C3 - 161-164 (d, ¹JCF ≈ 245 Hz)
C4 6.9-7.1 113-118 (d, ²JCF ≈ 21 Hz)
C5 7.2-7.4 129-132 (d, ³JCF ≈ 8 Hz)
C6 6.8-7.0 125-130 (d, ⁴JCF ≈ 3 Hz)
CH₂ 2.8-3.0 35-40
CH 4.5-4.7 102-106

Predicted ¹⁹F NMR Chemical Shift

Atom ¹⁹F Chemical Shift (ppm)

Predicted 2D NMR Correlations

Correlation Type Correlated Nuclei
COSY H4-H5, H5-H6, CH₂-CH

X-ray Crystallography for Absolute Configuration and Regiochemical Assignments

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. excillum.comwikipedia.org For this compound, this technique can definitively confirm the connectivity of the atoms and the regiochemistry of the fluorine substituent on the benzene (B151609) ring. diamond.ac.uk If the molecule were chiral, X-ray crystallography of a single crystal containing a single enantiomer would allow for the determination of its absolute configuration. nih.gov

The process involves growing a high-quality single crystal of the compound, which can be a challenging and rate-limiting step. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org The resulting structural data includes precise bond lengths, bond angles, and torsion angles.

Below is a table of hypothetical crystallographic data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)16.2
β (°)95.5
Volume (ų)980
Z4
R-factor< 0.05

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are fundamental for both monitoring the progress of chemical reactions and for the purification of the desired products. brewerscience.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of organic compounds like this compound. alwsci.comphenomenex.com

Reaction Monitoring: Both HPLC and GC can be used to monitor the conversion of starting materials to products over time. bridgewater.edu Small aliquots of the reaction mixture are periodically withdrawn, quenched, and analyzed. The resulting chromatograms provide quantitative data on the relative amounts of reactants, intermediates, and products, allowing for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, time, and catalyst loading.

Purification Optimization: For the purification of this compound, preparative HPLC or flash column chromatography are typically used. The choice of the stationary phase (e.g., normal-phase silica (B1680970) gel or reversed-phase C18) and the mobile phase composition is critical for achieving good separation of the target compound from impurities. nih.govoup.com Method development involves screening different solvent systems and gradients to maximize resolution and throughput. For fluorinated compounds, specialized fluorous stationary phases can sometimes offer unique selectivity. silicycle.com

The following table provides examples of chromatographic conditions that could be used for the analysis and purification of this compound.

TechniqueStationary PhaseMobile PhaseDetectionApplication
HPLCC18Acetonitrile/Water gradientUV (254 nm)Reaction Monitoring, Purity Analysis
GCDB-5HeliumFlame Ionization (FID) or Mass Spectrometry (MS)Purity Analysis, Byproduct Identification
Flash ChromatographySilica GelHexane/Ethyl Acetate gradientUVPurification

Applications of 1 2,2 Dimethoxyethyl 3 Fluorobenzene As a Strategic Synthetic Building Block

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds

The structural motifs of 1-(2,2-dimethoxyethyl)-3-fluorobenzene are ideally suited for the synthesis of fluorinated heterocyclic compounds. The key is the transformation of the dimethoxyethyl acetal (B89532) into a side chain that can participate in intramolecular cyclization reactions, leading to the formation of ring systems like tetrahydroisoquinolines.

The initial step in many of these synthetic routes is the conversion of this compound into 2-(3-fluorophenyl)ethanamine (3-fluorophenethylamine). This is typically achieved through hydrolysis of the acetal to reveal the aldehyde, followed by reductive amination. This amine is a crucial intermediate for classic heterocycle-forming reactions.

Key Cyclization Reactions:

ReactionPrecursor from this compoundResulting HeterocycleKey Reagents
Bischler-Napieralski Reaction N-acyl-3-fluorophenethylamine6-Fluoro-3,4-dihydroisoquinolinePOCl₃, P₂O₅
Pictet-Spengler Reaction 3-Fluorophenethylamine6-Fluoro-1,2,3,4-tetrahydroisoquinoline (B1285246)Aldehyde/Ketone, Acid Catalyst (e.g., TFA)

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org It involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide. Starting from 3-fluorophenethylamine, acylation provides the necessary amide precursor. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃), induces cyclization onto the electron-rich aromatic ring. The fluorine atom at the meta position directs the cyclization to the para position, regioselectively yielding 6-fluoro-3,4-dihydroisoquinoline. organicreactions.org This dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline or oxidized to the aromatic isoquinoline (B145761).

Similarly, the Pictet-Spengler reaction offers a direct route to 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgnumberanalytics.comnumberanalytics.comjk-sci.com This reaction condenses a β-arylethylamine, in this case, 3-fluorophenethylamine, with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through an intermediate iminium ion, which then undergoes intramolecular cyclization. The fluorine substituent influences the reactivity of the aromatic ring and is retained in the final product, leading to various 6-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov These fluorinated tetrahydroisoquinolines are significant scaffolds in medicinal chemistry. nih.govresearchgate.net

Role in the Elaboration of Multifunctionalized Aromatic Compounds

This compound is not only a precursor to heterocyclic systems but also a valuable substrate for the synthesis of multifunctionalized aromatic compounds. The strategic placement of substituents on the benzene (B151609) ring can be achieved through methods such as directed ortho-metalation (DoM). harvard.edu

In directed ortho-metalation, a functional group on the aromatic ring directs the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. psu.edu The resulting aryllithium species can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity.

The fluorine atom in this compound can act as a directing group, although it is considered a relatively weak one. It tends to direct lithiation to the C2 position. The dimethoxyethyl group, or a derivative formed from it (such as an amine or amide), can also exert a directing effect. The interplay between these groups allows for controlled functionalization of the aromatic ring.

Potential Functionalization via Directed ortho-Metalation:

Directing GroupPosition of LithiationPotential ElectrophilesIntroduced Functional Group
FluorineC2D₂O, TMSCl, I₂, RCHODeuterium, Trimethylsilyl, Iodine, Hydroxyalkyl
Amide (derived from side chain)C2 or C4CO₂, DMF, Alkyl halidesCarboxylic acid, Aldehyde, Alkyl

For instance, by converting the dimethoxyethyl group into a more powerful directing group like a tertiary amide, the regioselectivity of the lithiation can be precisely controlled. This strategy opens up pathways to introduce substituents at positions that are not easily accessible through classical electrophilic aromatic substitution, leading to a diverse array of polysubstituted fluorinated aromatic compounds.

Integration into Complex Chemical Architectures (excluding final drug targets)

The fluorinated heterocyclic and aromatic scaffolds synthesized from this compound are valuable intermediates for the construction of more complex chemical architectures. atlasofscience.org These building blocks can be elaborated through further reactions, adding molecular complexity in a stepwise manner. tandfonline.com

For example, the 6-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold obtained via the Pictet-Spengler reaction possesses a secondary amine. This nitrogen atom can be functionalized through various reactions, such as alkylation, acylation, or arylation, to attach larger and more complex substituents. Furthermore, the fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, allowing for the introduction of additional functionalities.

These elaborated structures serve as key intermediates in multi-step syntheses. nsf.gov For instance, a functionalized 6-fluorotetrahydroisoquinoline could be coupled with another complex fragment to assemble a larger, more intricate molecular framework. This modular approach is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex target molecules. The initial incorporation of the fluorinated moiety from this compound ensures that this key element is present in the final complex structure, potentially imparting beneficial properties. youtube.comnih.gov

Future Research Directions and Unexplored Chemical Space

Development of Novel and Efficient Synthetic Routes

The synthesis of 1,3-disubstituted fluorobenzenes has historically presented challenges, often requiring harsh conditions or multi-step procedures with limited substrate scope. chemicalbook.com Traditional methods such as the Balz-Schiemann reaction, which involves the diazotization of an aniline (B41778) followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt, suffer from drawbacks including the use of hazardous reagents and the generation of significant waste. orgsyn.org

Future research should prioritize the development of more streamlined and sustainable synthetic pathways to 1-(2,2-dimethoxyethyl)-3-fluorobenzene. Modern synthetic methodologies, particularly those centered around transition metal-catalyzed cross-coupling reactions, offer promising avenues. For instance, a convergent approach could involve the coupling of a 3-fluorophenyl organometallic reagent with a suitable electrophile bearing the 2,2-dimethoxyethyl moiety.

Another viable strategy involves the late-stage functionalization of a readily available 3-fluorinated aromatic precursor. This could be achieved through a palladium- or nickel-catalyzed cross-coupling of 1-bromo-3-fluorobenzene (B1666201) with a vinyl ether, followed by acetalization. Alternatively, direct C-H functionalization of 1,3-difluorobenzene (B1663923) or fluorobenzene (B45895), while challenging, represents a highly atom-economical approach that warrants investigation. The development of catalysts capable of selectively activating a specific C-H bond in the presence of a C-F bond would be a significant advancement. imperial.ac.uk

Below is a comparative table of potential synthetic strategies, highlighting their conceptual advantages and the research challenges that need to be addressed.

Synthetic Strategy Key Precursors Potential Advantages Research Challenges
Grignard-based Coupling3-Fluorophenylmagnesium bromide, 2-bromo-1,1-dimethoxyethaneConvergent, utilizes common starting materialsGrignard reagent stability, potential for side reactions
Suzuki Coupling3-Fluorophenylboronic acid, 2-bromo-1,1-dimethoxyethaneHigh functional group tolerance, mild reaction conditionsSynthesis of the boronic acid precursor
Heck-type Reaction1-Bromo-3-fluorobenzene, Vinyl methyl etherAtom economy, direct formation of the C-C bondControl of regioselectivity, subsequent acetalization step
Direct C-H ActivationFluorobenzene, 2-iodo-1,1-dimethoxyethaneHigh atom economy, reduced wasteCatalyst development for selective C-H activation

Exploration of Underutilized Reactivity Modes of the Compound

The reactivity of this compound is dictated by the interplay of its three key components: the aromatic ring, the fluorine substituent, and the dimethoxyethyl side chain. A comprehensive exploration of its reactivity is essential for unlocking its full synthetic potential.

The acetal (B89532) group serves as a masked aldehyde, which can be deprotected under acidic conditions to yield 3-fluorophenylacetaldehyde. This aldehyde is a versatile intermediate for a wide array of classical organic transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, thereby providing access to a diverse library of derivatives. The stability of the acetal under various reaction conditions, particularly those involving organometallic reagents, is a key area for future study. guidechem.com

The fluorine atom on the aromatic ring significantly influences the electron density and reactivity of the phenyl group. numberanalytics.com While the C-F bond is one of the strongest in organic chemistry, its activation through transition metal catalysis has become an area of intense research. nih.govresearchgate.net Future work should focus on exploring palladium- and nickel-catalyzed cross-coupling reactions where the C-F bond of this compound acts as a reactive handle. acs.org This would enable the introduction of a wide range of substituents at the 3-position, offering a powerful tool for late-stage molecular diversification.

Furthermore, the fluorine and the dimethoxyethyl groups exert ortho- and para-directing effects in electrophilic aromatic substitution reactions. The interplay of these directing effects could allow for selective functionalization at the 2-, 4-, and 6-positions of the aromatic ring. A systematic study of nitration, halogenation, and Friedel-Crafts reactions would be invaluable in mapping the regiochemical outcomes and expanding the synthetic utility of this compound.

Design of Next-Generation Catalysts for Selective Transformations

The unique structural features of this compound necessitate the development of advanced catalytic systems to achieve high selectivity in its transformations. The presence of a strong C-F bond and multiple C-H bonds presents a significant challenge for regioselective functionalization.

For cross-coupling reactions involving the activation of the C-F bond, the design of electron-rich and sterically demanding phosphine (B1218219) ligands for palladium and nickel catalysts will be crucial. nih.gov These ligands can facilitate the oxidative addition of the catalyst to the inert C-F bond. Additionally, the exploration of bimetallic catalytic systems, which have shown promise in the activation of strong bonds, could offer new avenues for enhancing catalytic efficiency. researchgate.net

In the realm of C-H activation, the development of catalysts that can differentiate between the various C-H bonds on the aromatic ring is a formidable but important goal. Directing group strategies, where a catalyst is guided to a specific C-H bond by a coordinating functional group, could be adapted for this purpose. While the existing substituents may not be ideal directing groups, the introduction of a transient directing group could be a viable approach.

The following table summarizes potential catalytic systems and their targeted transformations for this compound.

Transformation Catalyst System Rationale Key Research Objective
C-F Cross-CouplingPd(0) or Ni(0) with bulky, electron-rich phosphine ligandsEnhances oxidative addition to the strong C-F bondAchieving high yields and functional group tolerance
Regioselective C-H ArylationRh(III) or Ru(II) with directing group assistanceEnables selective functionalization of specific C-H bondsDesigning a suitable (transient) directing group strategy
Asymmetric Hydrogenation of the AldehydeChiral Ru- or Rh-based catalystsAccess to enantiomerically pure derivativesHigh enantioselectivity and turnover numbers

Applications in Materials Chemistry and Advanced Chemical Technologies

The incorporation of fluorine into organic molecules is known to impart unique properties, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. numberanalytics.comresearchgate.net These properties make fluorinated compounds highly valuable in the development of advanced materials. man.ac.uk

The fluorobenzene moiety in this compound suggests its potential as a building block for novel polymers and liquid crystals. The polarity and rigidity imparted by the C-F bond can influence the packing and phase behavior of these materials. The dimethoxyethyl side chain, after conversion to other functional groups, could serve as a point for polymerization or for tethering the molecule to a surface.

In the field of organic electronics, fluorinated aromatic compounds are being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The fluorine atom can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve device performance. rsc.org The this compound scaffold, after suitable elaboration, could be incorporated into new organic semiconductors with tailored electronic properties. For instance, the aldehyde derived from this compound could be used to synthesize conjugated systems with potential applications as n-type or ambipolar semiconductors.

Furthermore, the unique combination of a hydrophilic acetal group (or a reactive aldehyde) and a lipophilic fluorinated aromatic ring could lead to interesting self-assembly behavior in solution or at interfaces. This could be exploited in the design of new surfactants, dispersants, or functional coatings. The exploration of these potential applications will require a multidisciplinary approach, combining synthetic chemistry with materials science and engineering.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Dimethoxyethyl)-3-fluorobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : A viable approach involves nucleophilic substitution or coupling reactions. For example, cesium salts (e.g., cesium oxoacetate) can facilitate alkynylation or alkylation under mild conditions, as demonstrated in analogous fluorobenzene derivatives . Microwave-assisted synthesis (120°C, 4 hours) with degassed CH₂Cl₂ and catalysts like 4CzIPN may improve efficiency, though yields may vary (e.g., 30% in similar systems) . Optimize solvent polarity and temperature to suppress side reactions, such as premature hydrolysis of the dimethoxyethyl group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR to resolve dimethoxyethyl and aromatic protons. Coupling constants in ¹H NMR distinguish ortho/meta/para fluorine effects .
  • X-ray Crystallography : Employ the WinGX suite for single-crystal analysis to resolve steric effects from the dimethoxyethyl group and verify molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation pathways, critical for purity assessment.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The dimethoxyethyl group may confer hygroscopicity. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC-UV (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling predict reactivity or byproduct formation during synthesis?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and identify competing pathways. Databases like PubChem and Reaxys provide thermodynamic data to predict intermediates (e.g., methoxyethyl cleavage under acidic conditions) . Tools like BKMS_METABOLIC or PISTACHIO can simulate degradation pathways, guiding protective group strategies .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic/dimethoxyethyl peaks), employ 2D techniques (COSY, HSQC) or dynamic NMR to assess conformational exchange. Cross-validate with IR spectroscopy (C-F stretch ~1250 cm⁻¹) and X-ray data . If discrepancies persist, synthesize isotopically labeled analogs (e.g., ¹³C-labeled dimethoxyethyl) for unambiguous assignment .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic steps and reduce dimerization. Monitor in situ via FTIR or Raman spectroscopy .
  • Catalyst Screening : Test palladium/copper catalysts for coupling efficiency, leveraging Reaxys data to compare turnover numbers .
  • Purification : Employ preparative HPLC with a chiral stationary phase if enantiomeric byproducts form, or use fractional crystallization in hexane/ethyl acetate .

Q. What are the implications of the dimethoxyethyl group’s electronic effects on fluorobenzene’s reactivity?

  • Methodological Answer : The electron-donating dimethoxyethyl group activates the benzene ring toward electrophilic substitution at specific positions. Use Hammett σ constants to predict regioselectivity in further functionalization (e.g., nitration or halogenation). Electrochemical studies (cyclic voltammetry) can quantify the group’s influence on redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.